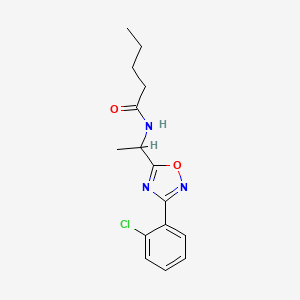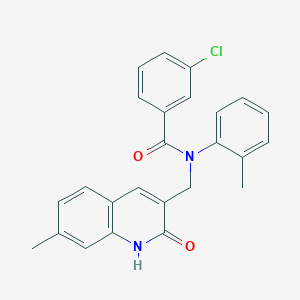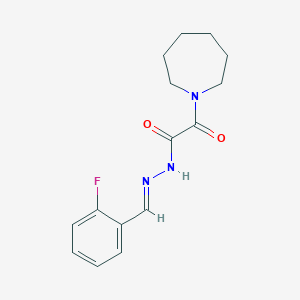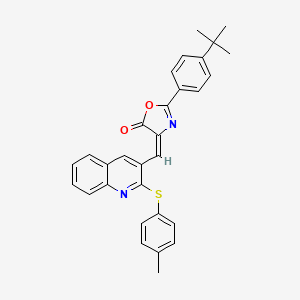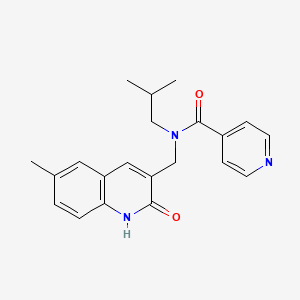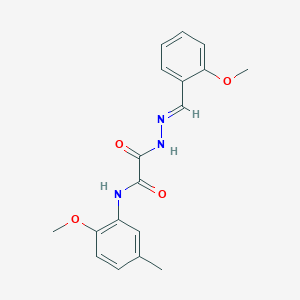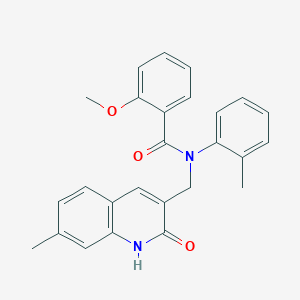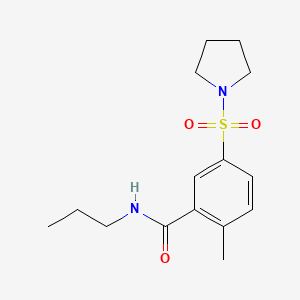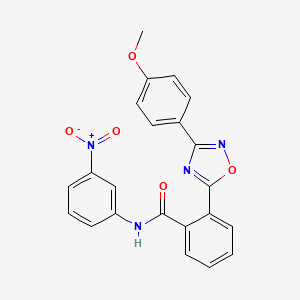
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide involves the binding of the compound to specific receptors or enzymes in the body. This binding leads to the activation or inhibition of certain biological pathways, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific biological pathway that it targets. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide in lab experiments is its versatility. It can be used for various applications, including as a fluorescent probe and as a potential therapeutic agent. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research involving N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases. Additionally, further research can be conducted to better understand the mechanism of action of this compound and its potential interactions with other biological molecules.
Synthesis Methods
The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been achieved through various methods, including the reaction of 2-hydroxy-7-methylquinoline with 4-nitrobenzoyl chloride and tert-butylamine in the presence of a base. Other methods involve the use of 4-nitrobenzoic acid and tert-butylamine in the presence of a coupling reagent, such as EDC or DCC.
Scientific Research Applications
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. It has also been studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-5-6-16-12-17(20(26)23-19(16)11-14)13-24(22(2,3)4)21(27)15-7-9-18(10-8-15)25(28)29/h5-12H,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPMACUQHWPSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


